molecular formula C16H19N B3053427 Di-3,5-xylylamine CAS No. 5369-25-5

Di-3,5-xylylamine

Cat. No.: B3053427
CAS No.: 5369-25-5
M. Wt: 225.33 g/mol
InChI Key: VBSGDGQAFLYSEK-UHFFFAOYSA-N
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Description

Di-3,5-xylylamine, also known as 3,5-dimethylphenylamine, is an organic compound with the molecular formula C16H19N. It is a derivative of xylidine and is characterized by the presence of two methyl groups attached to the benzene ring at the 3 and 5 positions. This compound is commonly used in the production of pesticides, dyes, and other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

Di-3,5-xylylamine can be synthesized through various methods. One common synthetic route involves the reaction of 3,5-dimethylphenylboronic acid with an amine source under specific conditions . The reaction typically requires a catalyst and a suitable solvent to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, this compound is produced through the fractional distillation of coal tar, which yields various xylidine isomers, including 3,5-dimethylphenylamine . This method allows for the large-scale production of the compound, which is essential for its use in various applications.

Chemical Reactions Analysis

Types of Reactions

Di-3,5-xylylamine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, substituted amines, and other functionalized aromatic compounds .

Scientific Research Applications

Di-3,5-xylylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which Di-3,5-xylylamine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various chemical reactions, facilitating the formation of new chemical bonds. Additionally, its aromatic structure allows it to participate in π-π interactions with other aromatic compounds, influencing its reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    2,3-xylidine:

    2,4-xylidine:

    2,5-xylidine: This isomer, 2,5-dimethylaniline, has methyl groups at the 2 and 5 positions.

    2,6-xylidine: Also called 2,6-dimethylaniline, it has methyl groups at the 2 and 6 positions.

    3,4-xylidine:

Uniqueness

Di-3,5-xylylamine is unique due to the specific positioning of its methyl groups, which influences its chemical reactivity and physical properties. This unique structure allows it to be used in specific applications where other isomers may not be as effective .

Properties

IUPAC Name

N-(3,5-dimethylphenyl)-3,5-dimethylaniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N/c1-11-5-12(2)8-15(7-11)17-16-9-13(3)6-14(4)10-16/h5-10,17H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBSGDGQAFLYSEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC2=CC(=CC(=C2)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201943
Record name Di-3,5-xylylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

225.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5369-25-5
Record name Di-3,5-xylylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005369255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Di-3,5-xylylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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